N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
The compound N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide features a pyrazoline core substituted with ethanesulfonyl and phenyl groups, linked to a methanesulfonamide-functionalized benzene ring. This structure combines sulfonamide moieties with a dihydropyrazoline scaffold, a combination observed in bioactive molecules targeting enzymes like carbonic anhydrase or viral polymerases .
Properties
IUPAC Name |
N-[4-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-3-27(24,25)21-18(15-7-5-4-6-8-15)13-17(19-21)14-9-11-16(12-10-14)20-26(2,22)23/h4-12,18,20H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOMFXLNIZTRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl groups are introduced using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include reaction time, temperature control, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, compounds similar to N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide have been investigated for their ability to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways .
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Anti-inflammatory Effects
- The compound has also shown promise as an anti-inflammatory agent. Research indicates that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of arthritis and other inflammatory diseases . A notable case study involved the use of such compounds in clinical trials for treating rheumatoid arthritis, where they demonstrated significant efficacy compared to placebo .
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Antimicrobial Properties
- Pyrazole-based compounds have been evaluated for their antimicrobial activity against various pathogens. In vitro studies have shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibiotics.
Agricultural Applications
-
Herbicide Development
- The pyrazole structure is also relevant in agricultural chemistry, particularly in herbicide formulation. Compounds like this compound can serve as lead compounds for developing selective herbicides that target specific weed species without harming crops . Field studies indicate that such compounds can effectively manage weed populations while minimizing environmental impact.
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Pesticide Formulations
- Similar sulfonamide derivatives have been incorporated into pesticide formulations due to their ability to disrupt pest physiology. Research has shown that these compounds can act as effective insecticides against common agricultural pests . Case studies highlight their use in integrated pest management strategies, showcasing reduced reliance on traditional chemical pesticides.
Data Summary Table
Mechanism of Action
The mechanism by which N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Core Structure : The target compound and analogs share sulfonamide and dihydropyrazoline/triazole motifs, but substituents critically modulate activity. For example:
- Molecular Weight : The target compound (436.53 g/mol) falls within the range of analogs (380–516 g/mol), suggesting comparable solubility challenges.
Antiviral Potential:
- Analog 3 demonstrated strong docking scores (-9.2 kcal/mol) against viral polymerases, attributed to its benzoyl and ethoxyphenyl groups . The target compound lacks these substituents, which may reduce its antiviral efficacy.
- Sulfentrazone , though a herbicide, shares the methanesulfonamide group but acts via plant enzyme inhibition, highlighting how core structure dictates application .
Enzyme Inhibition and Cytotoxicity:
- Analog 2 derivatives inhibit carbonic anhydrase isoforms (KI: 15–200 nM) and show cytotoxicity in cancer cells (IC₅₀: 10–50 μM) . The target compound’s phenyl group may similarly engage hydrophobic enzyme pockets.
Metabolic Stability:
- Sulfentrazone metabolites (HMS, DMS) retain the sulfonamide group, suggesting the target compound may also generate stable metabolites .
Biological Activity
N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of sulfonamide derivatives and features a complex structure comprising:
- A central five-membered pyrazole ring .
- Two phenyl groups .
- Two sulfonyl groups : an ethanesulfonyl group and a methanesulfonyl group.
The presence of these functional groups suggests significant reactivity and potential interactions with biological systems due to the electron-withdrawing nature of the sulfonyl moieties, which can influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step processes. The initial steps may include:
- Condensation of ethylsulfonyl chloride with 5-aminophenylhydrazine.
- Cyclization to form the pyrazole ring.
- Sulfonylation with methanesulfonyl chloride.
Optimization of each step is crucial for achieving high yields and purity of the final product.
Antimicrobial and Anti-inflammatory Potential
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anti-inflammatory effects. For instance, studies on related pyrazole derivatives have shown their ability to inhibit enzyme activities or modulate signaling pathways involved in inflammation .
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Contains a methyl group on one phenyl ring | Antimicrobial properties |
| N-{n-[1-R-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-3-yl]phenyl}methanesulfonamides | Quinoxaline moiety present | Corrosion inhibition |
| 5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole | Fluorinated phenolic group | Anticancer activity |
The unique combination of two distinct sulfonamide groups and a complex pyrazole structure in this compound may enhance its solubility and bioavailability compared to other similar compounds.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound against various molecular targets involved in pain and inflammation. These studies suggest that it may possess inhibitory activities against cyclooxygenase enzymes (COX), which are critical in inflammatory processes .
Q & A
Q. What synthetic strategies are effective for preparing N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis typically involves multi-step routes starting with pyrazoline precursors. Key steps include:
Cyclocondensation : Formation of the 4,5-dihydro-1H-pyrazole core via reaction of α,β-unsaturated ketones with hydrazine derivatives .
Sulfonylation : Sequential sulfonylation at the pyrazole nitrogen using ethanesulfonyl and methanesulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures to isolate the final product .
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.
- Use anhydrous solvents to minimize side reactions.
- Adjust stoichiometry of sulfonyl chlorides (1.2–1.5 equivalents) to improve yields .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:
- NMR Spectroscopy :
- 1H NMR : Confirm diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.0–4.0 ppm, ABX splitting patterns) .
- 13C NMR : Identify sulfonamide carbonyls (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
- X-ray Crystallography : Resolve spatial arrangement of sulfonyl groups and dihydro-pyrazole conformation (e.g., mean C–C bond length: 0.004 Å; R-factor < 0.1) .
- HRMS : Validate molecular formula (e.g., [M+Na]+ peaks with <2 ppm error) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s biological activity in enzyme inhibition studies?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -CF₃, -F) enhance binding to enzymes like carbonic anhydrase by increasing electrophilicity at the sulfonamide sulfur .
- Hydrophobic substituents (e.g., methyl, isopropyl) improve membrane permeability, as shown in cytotoxicity assays .
Q. Experimental Design :
Synthesize derivatives with varied substituents.
Test inhibitory potency (IC₅₀) against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays .
Correlate activity with computational docking (e.g., AutoDock Vina) to identify key binding interactions .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardize Assays : Use identical enzyme isoforms (e.g., hCA II vs. hCA IX) and buffer conditions (pH 7.4, 25°C) .
- Purity Validation : Confirm compound purity (>95%) via HPLC (e.g., Chromolith® columns, 90:10 acetonitrile/water mobile phase) .
- Control Experiments : Include reference inhibitors (e.g., acetazolamide) to benchmark activity .
Q. What analytical techniques are recommended for studying the compound’s solubility and stability in physiological buffers?
Methodological Answer:
- Solubility Testing : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by UV-Vis quantification (λ = 260–280 nm) .
- Stability Studies :
Q. How can computational modeling predict interactions between this compound and target proteins?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to carbonic anhydrase using AMBER or GROMACS; analyze hydrogen bonds between sulfonamide and Zn²+ in the active site .
- QSAR Models : Correlate logP values with cytotoxicity (e.g., HeLa cell lines) to prioritize derivatives for synthesis .
Key Research Gaps
- Mechanistic Studies : Limited data on off-target effects (e.g., kinase inhibition).
- In Vivo Models : Efficacy in disease models (e.g., cancer xenografts) remains unexplored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
